molecular formula C19H10Cl2N2O2 B3036902 5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate CAS No. 400085-50-9

5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate

Cat. No.: B3036902
CAS No.: 400085-50-9
M. Wt: 369.2 g/mol
InChI Key: YZBSLRTWSKOWJE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate is a complex organic compound that features both pyridine and chlorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by subsequent hydrazination, salt formation, and cyclization to form the desired product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorobenzene derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets 5-(4-Chlorophenyl)-3-cyano-2-pyridinyl 4-chlorobenzenecarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-cyanopyridin-2-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O2/c20-16-5-1-12(2-6-16)15-9-14(10-22)18(23-11-15)25-19(24)13-3-7-17(21)8-4-13/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBSLRTWSKOWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)OC(=O)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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